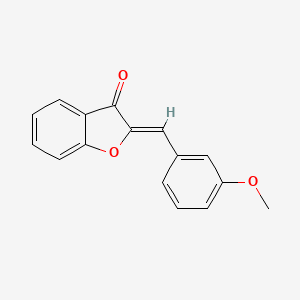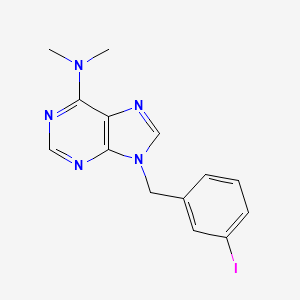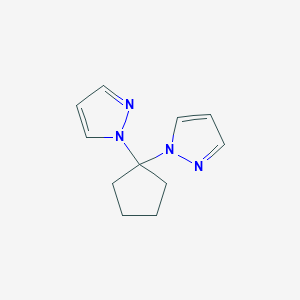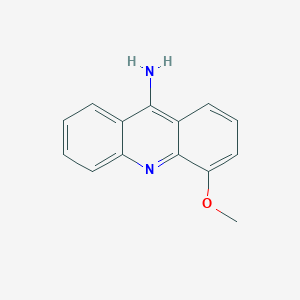
4-Methoxyacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyacridin-9-amine is an organic compound belonging to the acridine family Acridines are heterocyclic aromatic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyacridin-9-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and acridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or copper (Cu) catalysts.
Reaction Steps: The synthesis may include steps like nitration, reduction, and cyclization to form the acridine ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Process: Involves the stepwise addition of reagents and catalysts, followed by purification steps like crystallization or chromatography.
Continuous Flow Process: Utilizes continuous reactors to maintain a steady flow of reactants and products, ensuring consistent quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted acridines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated acridines with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinones, reduced acridines, and substituted acridines, each with distinct chemical and biological properties.
Scientific Research Applications
4-Methoxyacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling DNA and studying molecular interactions.
Biology: Employed in cell biology experiments to investigate DNA binding and intercalation properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments, as well as in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Methoxyacridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with specific molecular targets and pathways, such as the NF-κB and p53 pathways, contributing to its anti-cancer effects .
Comparison with Similar Compounds
4-Methoxyacridin-9-amine can be compared with other acridine derivatives, such as:
Quinacrine: An acridine derivative used as an antimalarial and anti-cancer agent.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
Amsacrine: An anti-cancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness: this compound is unique due to its specific methoxy substitution at the 4-position, which may influence its binding affinity and selectivity for DNA, as well as its overall biological activity.
Properties
CAS No. |
10496-96-5 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3,(H2,15,16) |
InChI Key |
GCOCHRFSHCKYNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)


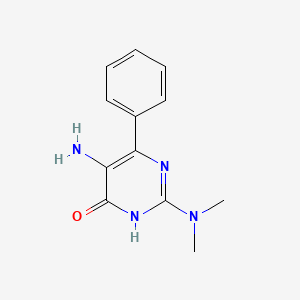

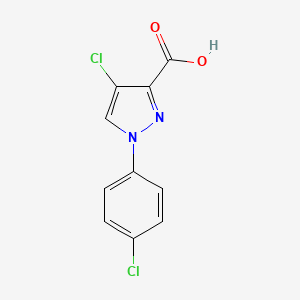
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)
